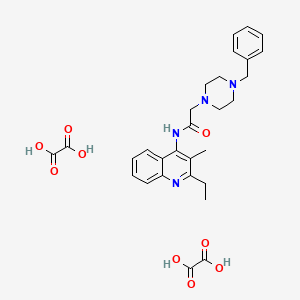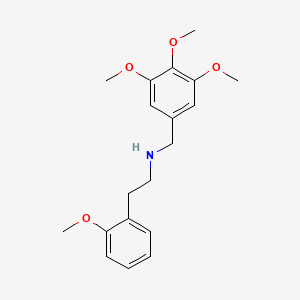
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
説明
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, also known as Mescaline-N, is a psychoactive substance that belongs to the phenethylamine class of drugs. It is a derivative of mescaline, a naturally occurring hallucinogen found in the peyote cactus. Mescaline-N has been studied for its potential therapeutic applications in the treatment of various mental health conditions. In
作用機序
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It also has some affinity for other serotonin receptors, including 5-HT2C and 5-HT1A. The activation of these receptors leads to a cascade of downstream effects, including increased dopamine release, altered neural activity in the prefrontal cortex, and changes in glutamate and GABA neurotransmission.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as altering brain wave patterns and inducing visual hallucinations. It also has the potential to induce changes in mood and emotional processing, as well as cognitive flexibility and creativity.
実験室実験の利点と制限
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, its psychoactive effects and potential for abuse make it difficult to use in human studies. Additionally, the limited availability of 2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine and the complexity of its synthesis method can make it challenging to obtain and use in experiments.
将来の方向性
There are several future directions for research on 2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine. One area of interest is its potential therapeutic applications in the treatment of mental health conditions, particularly depression and anxiety. Further studies are needed to investigate the safety and efficacy of 2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine in human subjects. Another area of interest is its potential as a tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes. Future studies could also explore the potential for developing novel compounds based on the structure of 2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine with improved therapeutic properties and reduced side effects.
Conclusion:
In conclusion, 2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine is a psychoactive substance that has potential therapeutic applications in the treatment of various mental health conditions. Its mechanism of action involves the activation of the 5-HT2A receptor, leading to a range of biochemical and physiological effects. While it has several advantages for lab experiments, its psychoactive effects and potential for abuse make it difficult to use in human studies. Future research is needed to investigate its therapeutic potential and explore the role of the 5-HT2A receptor in various physiological and behavioral processes.
科学的研究の応用
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has been studied for its potential therapeutic applications in the treatment of various mental health conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a positive effect on mood and emotional processing, as well as reducing symptoms of anxiety and depression in animal models.
特性
IUPAC Name |
2-(2-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-21-16-8-6-5-7-15(16)9-10-20-13-14-11-17(22-2)19(24-4)18(12-14)23-3/h5-8,11-12,20H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDLDGDKZBDVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



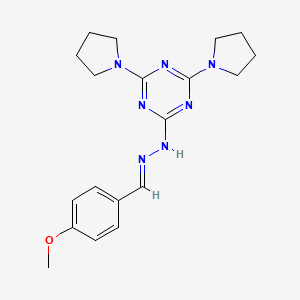
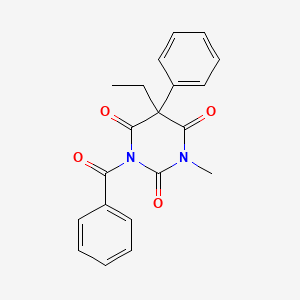
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3861720.png)
![2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3861731.png)
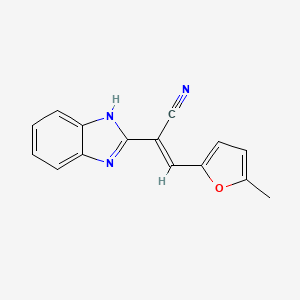
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3861734.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861748.png)
![3-phenyl-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3861751.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861756.png)
![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B3861778.png)
![4-(benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3861780.png)

![N-bicyclo[2.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide](/img/structure/B3861789.png)
